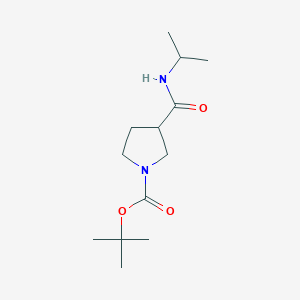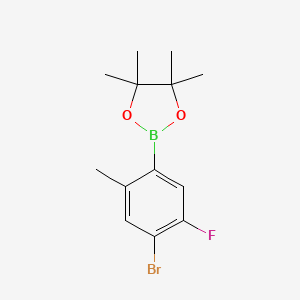![molecular formula C7H5BF6KNO B8204383 potassium;trifluoro-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boranuide](/img/structure/B8204383.png)
potassium;trifluoro-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
potassium;trifluoro-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boranuide is a chemical compound with the empirical formula C7H5BF6KNO and a molecular weight of 283.02 g/mol . This compound is known for its use in various chemical reactions, particularly in the field of organic synthesis. It is a solid at room temperature with a melting point of 244-248°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate typically involves the reaction of 2-methoxy-3-(trifluoromethyl)pyridine with a boron reagent, such as potassium trifluoroborate . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a base to facilitate the formation of the trifluoroborate salt .
Industrial Production Methods: In an industrial setting, the production of Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate is primarily used in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds . This compound can also undergo substitution reactions where the trifluoroborate group is replaced by other functional groups .
Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction involving this compound typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Major Products Formed: The major products formed from reactions involving Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of complex organic molecules . In biology and medicine, it can be used to modify biomolecules for drug development and diagnostic purposes . In the industry, this compound is utilized in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate in Suzuki-Miyaura coupling reactions involves the transmetalation of the trifluoroborate group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved in this process are primarily the palladium catalyst and the organic substrates undergoing coupling .
Comparison with Similar Compounds
Similar Compounds:
- Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-boronic acid
- Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-boronate ester
- Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-boronate
Uniqueness: Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate is unique due to its high stability and reactivity in Suzuki-Miyaura coupling reactions . Its trifluoroborate group provides enhanced stability compared to boronic acids and esters, making it a preferred reagent in many synthetic applications .
Properties
IUPAC Name |
potassium;trifluoro-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF6NO.K/c1-16-6-5(7(9,10)11)4(2-3-15-6)8(12,13)14;/h2-3H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNKVJCGYYWMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=NC=C1)OC)C(F)(F)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF6KNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














